molecular formula C15H14ClNO4S B7571213 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid

2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid

Cat. No. B7571213
M. Wt: 339.8 g/mol
InChI Key: PWELAWXVQASKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid, also known as CEBSA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CEBSA is a sulfonamide derivative that has been found to exhibit potent inhibitory effects on certain enzymes, making it a useful tool for studying biochemical and physiological processes. In

Scientific Research Applications

2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid has been found to have a wide range of applications in scientific research. One of the most significant uses of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid is as an inhibitor of certain enzymes, including carbonic anhydrase and fatty acid amide hydrolase. Carbonic anhydrase is an enzyme that plays a key role in regulating the pH of cells and tissues, while fatty acid amide hydrolase is involved in the metabolism of endocannabinoids. By inhibiting these enzymes, 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid can be used to study their functions and the physiological processes they are involved in.
In addition to its use as an enzyme inhibitor, 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid can reduce the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid involves its binding to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. In the case of carbonic anhydrase, 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid binds to the zinc ion at the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, in the case of fatty acid amide hydrolase, 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid binds to the active site of the enzyme, preventing it from breaking down endocannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid depend on the specific enzyme it is inhibiting. In the case of carbonic anhydrase, inhibition by 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid can lead to a decrease in the pH of cells and tissues, as well as a decrease in the production of bicarbonate. In the case of fatty acid amide hydrolase, inhibition by 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid can lead to an increase in the levels of endocannabinoids, which can have a variety of effects on the body, including pain relief and appetite regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid in lab experiments is its specificity for certain enzymes. By selectively inhibiting target enzymes, 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid can be used to study their functions and the physiological processes they are involved in. However, one limitation of using 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid is that it may not be effective against all isoforms of a given enzyme, meaning that it may not be a universal inhibitor for a particular enzyme.

Future Directions

There are several future directions for research on 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and fatty acid amide hydrolase. Another area of interest is the investigation of the anti-inflammatory properties of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid, and its potential use in the treatment of inflammatory diseases. Finally, the use of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid as a tool for studying other enzymes and physiological processes is an area of potential future research.

Synthesis Methods

The synthesis of 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid involves the reaction of 4-ethylphenylsulfonyl chloride with 2-chloro-5-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid as a white solid.

properties

IUPAC Name

2-chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-2-10-3-6-12(7-4-10)22(20,21)17-11-5-8-14(16)13(9-11)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELAWXVQASKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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